![molecular formula C6H6O6 B8641590 (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound derived from D-glucaric acid. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its stability and biodegradability, making it an important reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione can be synthesized through the cyclization of D-glucaric acid. One common method involves dissolving D-glucaric acid in an alcohol solvent, adding an acid catalyst, and heating the mixture for a specific period . Another method uses potassium gluconate as the organic acid, which is then treated with an organic acid or a salt thereof to obtain high-purity D-glucaric acid 1,4:6,3-dilactone .
Industrial Production Methods: Industrial production of D-glucaric acid 1,4:6,3-dilactone often involves the use of calcium D-gluconate as a raw material. The calcium ions are separated from an aqueous solution of calcium D-gluconate using an ion exchange resin, followed by distillation with a solvent such as methyl isobutyl ketone . This method, however, can be costly due to the complex processes involved.
Chemical Reactions Analysis
Types of Reactions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride can be used to convert D-glucaric acid 1,4:6,3-dilactone into its reduced forms.
Substitution: Acid catalysts are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various lactones and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with specific enzymes and molecular pathways. One key enzyme is D-glucuronolactone dehydrogenase, which oxidizes the lactone of D-glucuronic acid to D-glucaric acid 1,4:6,3-dilactone . This compound also acts as a potent inhibitor of beta-glucuronidase, thereby affecting the metabolism of glucuronic acid .
Comparison with Similar Compounds
- D-Glucaric acid 1,4-lactone
- D-Saccharic acid 1,4-lactone
- D-Glucaric acid di-g-lactone diacetate
Comparison: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while D-Glucaric acid 1,4-lactone and D-Saccharic acid 1,4-lactone share similar lactone structures, their reactivity and applications can differ significantly .
Properties
Molecular Formula |
C6H6O6 |
|---|---|
Molecular Weight |
174.11 g/mol |
IUPAC Name |
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H/t1-,2+,3-,4-/m1/s1 |
InChI Key |
QRFNDAVXJCGLFB-GJPGBQJBSA-N |
Isomeric SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O |
Canonical SMILES |
C12C(C(C(=O)O1)O)OC(=O)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


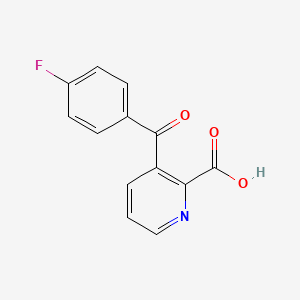
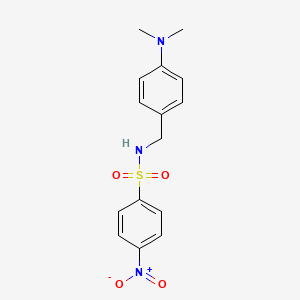
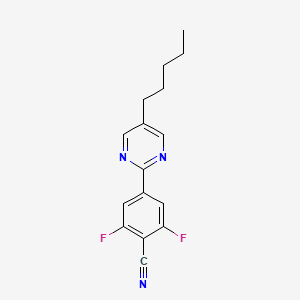

![N-[4-(3-Cyclopropylpropoxy)benzoyl]glycine](/img/structure/B8641548.png)
![[(4-Chloro-1H-pyrazol-1-yl)oxy]methyl thiocyanate](/img/structure/B8641555.png)
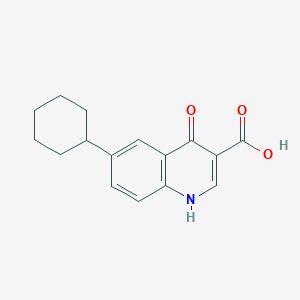
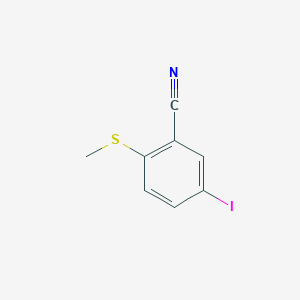
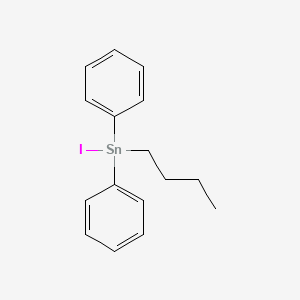
![4-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8641576.png)
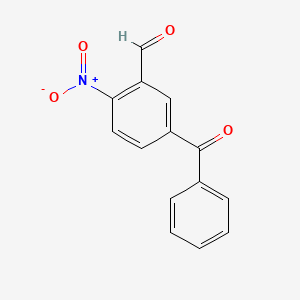
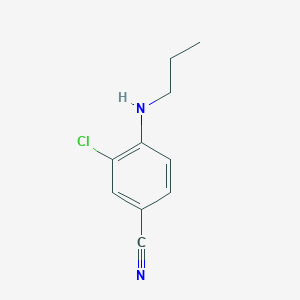
![[5-(1-Methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid](/img/structure/B8641592.png)
![3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one](/img/structure/B8641597.png)
